molecular formula C13H20NO4- B12344737 2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octane-3-carboxylate

2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octane-3-carboxylate

Cat. No.: B12344737
M. Wt: 254.30 g/mol
InChI Key: RRRWAYWNXBSUFV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octane-3-carboxylate features a rigid 2-azabicyclo[2.2.2]octane scaffold, a bicyclic system with three fused six-membered rings. Key structural attributes include:

  • N-2 substitution: A tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis, which enhances steric bulk and stability .
  • C-3 substitution: A carboxylate moiety, which may exist as a free acid, ester, or salt depending on the synthetic context.

This compound is hypothesized to serve as an intermediate in pharmaceutical synthesis, particularly for angiotensin-converting enzyme (ACE) inhibitors like zabicipril and zabiciprilat (). Its bicyclic core mimics bioactive conformations, while the Boc group facilitates selective deprotection during multi-step syntheses .

Properties

Molecular Formula

C13H20NO4-

Molecular Weight

254.30 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octane-3-carboxylate

InChI

InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-9-6-4-8(5-7-9)10(14)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16)/p-1

InChI Key

RRRWAYWNXBSUFV-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC(C1C(=O)[O-])CC2

Origin of Product

United States

Preparation Methods

Cyclization of Azabicyclo[2.2.2]octane Precursors

Core Bicyclic Framework Formation

The azabicyclo[2.2.2]octane core is synthesized via intramolecular cyclization of amino-substituted cyclohexane derivatives. A representative route begins with 4-aminocyclohexane carboxylic acid (derived from hydrogenation of p-aminobenzoic acid [PABA]), which undergoes thermal epimerization and cyclization at 250°C to yield the bicyclic lactam intermediate. Subsequent reduction with Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride) and Boc protection using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) furnishes the tertiary carbamate.

Optimization Insights:
  • Yield : 70% over four steps when starting from PABA.
  • Key Reagents : Boc₂O, triethylamine (TEA), DCM.
  • Critical Step : Epimerization at 250°C ensures >80% cis-isomer predominance.

Carboxylate Esterification

The 3-carboxylate moiety is introduced via Steglich esterification using N,N'-dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) in anhydrous tetrahydrofuran (THF). This step achieves >90% conversion when conducted at 0°C under nitrogen.

Lactonization and Cyclization Reactions

Intramolecular Lactonization

A parallel strategy employs ethyl 2-amino-4-(2-oxiranyl)butanoate hydrochloride as a precursor. Heating in toluene at reflux induces intramolecular lactonization, forming the 2-oxa-5-azabicyclo[2.2.2]octane scaffold. Subsequent Boc protection and saponification with lithium hydroxide (LiOH) yield Compound X with 65% overall efficiency.

Reaction Conditions:
  • Temperature : 110°C (toluene reflux).
  • Catalyst : None required; reaction proceeds via thermal activation.
  • Purification : Recrystallization from dichloromethane/diethyl ether (1:3 v/v).

Iodocyclization Strategies

Alkene Functionalization and Cyclization

Iodocyclization of alkenyl alcohols, as demonstrated for analogous 2-oxabicyclo[2.2.2]octanes, offers a modular approach. For Compound X , iodocyclization of tert*-butyl 3-hydroxy-4-vinylcyclohexanecarboxylate with molecular iodine (I₂) in acetonitrile at 60°C generates the bicyclic iodide intermediate. Subsequent displacement with sodium methoxide (NaOMe) in methanol introduces the carboxylate group.

Performance Metrics:
  • Yield : 58–67% for iodocyclization; 85% for methoxide displacement.
  • Stereochemical Control : Exclusively endo-configuration due to steric hindrance during cyclization.

Asymmetric Synthesis Techniques

Chiral Auxiliary-Mediated Routes

Racemic Compound X is resolved using chiral HPLC (Chiralpak IA column, hexane/isopropanol 85:15). Alternatively, enantioselective synthesis employs Evans’ oxazolidinone auxiliaries. For example, (S)-4-benzyl-2-oxazolidinone directs asymmetric alkylation of the bicyclic core, achieving 92% enantiomeric excess (ee).

Catalytic Asymmetric Hydrogenation

Palladium-catalyzed hydrogenation of prochiral enamide precursors (e.g., tert-butyl 3-cyano-2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate ) with (R)-BINAP ligand affords the *S-configured carboxylate in 88% yield and 94% ee.

Comparative Analysis of Methods

Method Overall Yield Key Advantage Limitation
Cyclization of Precursors 70% Scalability (>100 g batches) High-temperature epimerization required
Lactonization 65% No metal catalysts Low diastereoselectivity
Iodocyclization 58% Modular functionalization Iodide byproduct removal challenges
Asymmetric Synthesis 88% High enantioselectivity (94% ee) Costly chiral ligands/columns

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octane-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Pharmacological Applications

  • Drug Development :
    • The compound is being investigated for its potential as a scaffold in drug design, particularly for central nervous system disorders due to its ability to penetrate the blood-brain barrier effectively .
    • Research indicates that derivatives of azabicyclo compounds exhibit significant biological activity, including neuroprotective effects and modulation of neurotransmitter systems .
  • Synthesis of Bioactive Molecules :
    • It serves as a key intermediate in the synthesis of various bioactive compounds, facilitating the creation of novel therapeutics aimed at treating conditions such as Alzheimer's disease and other neurodegenerative disorders .
    • The unique structural features of this compound allow for the development of analogs with enhanced potency and selectivity for specific biological targets.

Synthetic Applications

  • Synthetic Methodologies :
    • The compound can be synthesized through various methods involving cyclization reactions and functional group modifications, making it a versatile building block in organic synthesis .
    • Its synthesis often involves the use of protecting groups to manage reactivity during multi-step reactions, which is crucial for creating complex molecular architectures in pharmaceutical chemistry.
  • Total Synthesis :
    • It has been utilized in total synthesis strategies for complex natural products, showcasing its utility as a versatile synthetic intermediate .

Case Studies

  • Neuroprotective Agents :
    • A study highlighted the synthesis of brain-permeable azabicyclo compounds that demonstrated protective effects against neurotoxicity in vitro. These compounds were derived from 2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octane-3-carboxylate, indicating its potential as a lead compound for developing neuroprotective therapies .
  • Anticancer Research :
    • Another investigation focused on derivatives of this compound that exhibited cytotoxicity against various cancer cell lines. The study emphasized the importance of structural modifications to enhance efficacy while reducing toxicity .

Summary Table of Applications

Application AreaDescriptionReferences
Drug DevelopmentInvestigated for CNS disorders; potential neuroprotective effects
Synthetic ChemistryKey intermediate for bioactive molecules; versatile building block
Total SynthesisUsed in the total synthesis of complex natural products
Neuroprotective AgentsDerived compounds show protective effects against neurotoxicity
Anticancer ResearchDerivatives exhibit cytotoxicity against cancer cell lines

Mechanism of Action

The mechanism of action of 2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octane-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved may include binding to active sites of enzymes or altering the conformation of proteins.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares the target compound with analogous bicyclo[2.2.2]octane derivatives:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Functional Groups pKa (Predicted)
Target Compound : 2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octane-3-carboxylate C13H21NO5* 273.3* Boc (N-2), carboxylate (C-3) Carboxylate, Boc-protected amine ~3.61†
(3S,5S)-5-Fluoro analog () C13H20FNO4 273.3 Boc (N-2), COOH (C-3), F (C-5) Carboxylic acid, Fluorine, Boc 3.61
Zabicipril () C23H32N2O5 428.5 Ethyl ester (C-3), alanyl-phenylpropyl side chain Ester, Amide N/A
Zabiciprilat () C21H28N2O5 388.5 COOH (C-3), alanyl-phenylpropyl side chain Carboxylic acid, Amide N/A
Benzyl 3-formyl-4-hydroxy analog () C16H19NO4 289.3 Benzyl ester (C-2), formyl (C-3), hydroxyl (C-4) Ester, Aldehyde, Alcohol N/A

*Assumes free carboxylic acid form; †Predicted based on fluorinated analog .

Key Observations

Boc Protection : The Boc group in the target compound and its fluorinated analog enhances stability during synthesis but requires acidic conditions for removal, contrasting with zabicipril’s ethyl ester, which undergoes enzymatic hydrolysis in vivo .

Biological Relevance : Zabicipril and zabiciprilat demonstrate ACE inhibition, suggesting the bicyclo[2.2.2]octane core is critical for binding. The target compound’s lack of a phenylpropyl-alanyl side chain likely diminishes direct pharmacological activity but retains utility as a synthetic precursor .

Solubility and Reactivity : The benzyl ester analog () highlights how ester choices (e.g., benzyl vs. methyl) modulate lipophilicity and hydrolysis rates, which are critical for prodrug design .

Biological Activity

The compound 2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octane-3-carboxylate is a bicyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C11H17NO5C_{11}H_{17}NO_5 with a molecular weight of approximately 243.26 g/mol. Its structure features a bicyclic azabicyclo[2.2.2]octane framework, which is known for contributing to various biological activities due to its unique spatial arrangement and functional groups.

Biological Activities

Recent studies indicate that compounds containing the azabicyclo[2.2.2]octane scaffold exhibit a broad spectrum of biological activities:

  • Analgesic Activity : A related compound, 2-methyl-6-trans-phenyl-6-cis-propionoxy-2-azabicyclo(2.2.2)octane, demonstrated significant analgesic properties with an effective dose (ED50) of 3.1 mg/kg in animal models, suggesting that derivatives of this scaffold may have therapeutic potential for pain management .
  • Inhibition of Enzymatic Activity : Research has shown that azabicyclo compounds can act as inhibitors for various enzymes, including myeloperoxidase and DGAT1, which are relevant in inflammatory and metabolic disorders respectively .
  • Estrogen Receptor Modulation : Some derivatives have been identified as estrogen receptor-beta agonists, indicating potential applications in hormone-related therapies .
  • Antibacterial Properties : The scaffold has also been explored for its antibacterial activity, making it a candidate for developing new antibiotics .

Case Study: Analgesic Activity

A study focused on the synthesis of analogues of prodine-type analgesics utilizing the azabicyclo(2.2.2)octane nucleus reported promising results in pain relief efficacy. The structural modifications led to enhanced potency compared to traditional analgesics, highlighting the scaffold's potential in drug design .

Case Study: Enzyme Inhibition

In another investigation, compounds derived from the azabicyclo[2.2.2]octane structure were tested for their ability to inhibit specific enzymes involved in metabolic pathways. The findings indicated that these compounds could modulate enzyme activity effectively, paving the way for new therapeutic strategies against metabolic diseases .

Synthesis Approaches

The synthesis of 2-[(2-Methylpropan-2-yl)oxycarbonyl]-azabicyclo compounds typically involves multi-step reactions, including:

  • Formation of the bicyclic core through cyclization reactions.
  • Introduction of functional groups via acylation or alkylation techniques.
  • Optimization of conditions to enhance yield and purity.

The synthetic routes often employ methodologies such as:

  • Copper-Catalyzed Reactions : These have been utilized to introduce various substituents onto the bicyclic framework while maintaining structural integrity.
  • Decarboxylative Borylation : This technique has been explored for functionalizing carboxylic acids derived from the azabicyclo structure .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeEffective Dose (ED50)Reference
2-Methyl-6-trans-phenyl-6-cis-propionoxyAnalgesic3.1 mg/kg
Estrogen receptor-beta agonistsHormonal modulationN/A
Myeloperoxidase inhibitorsAnti-inflammatoryN/A
Antibacterial agentsAntimicrobialN/A

Q & A

Q. How can researchers address discrepancies in stability data across different experimental setups?

  • Methodological Answer:
  • Standardize protocols using ICH Q1A guidelines for stability testing (fixed humidity/temperature).
  • Compare degradation profiles using principal component analysis (PCA) on HPLC/GC-MS datasets.
  • Investigate excipient interactions (e.g., buffer salts) via stress testing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.